Cas no 618-98-4 (Ethyl 3-nitrobenzoate)
Ethyl 3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-nitrobenzoate
- 3-Nitrobenzoic acid ethyl ester
- 3-Nitro-benzoesaeure-aethylester
- 3-nitro-benzoic acid ethyl ester
- Benzoic acid,3-nitro-,ethyl ester
- Ethyl 3-nitrobenzoate , tech
- ethyl-3-nitrobenzoate
- Ethyl-m-nitrobenzoate
- m-Nitrobenzoic acid,ethyl ester
- m-nitro-carboethoxy-benzene
- m-nitro-benzoicaciethylester
- ETHYL3-NITROBENZOATE
- NSC32740
- CS-0312974
- NSC-32740
- NSC6762
- AE-641/02550021
- m-Nitrobenzoic acid, ethyl ester
- NS00034837
- MKBIJCPQTPFQKQ-UHFFFAOYSA-N
- DTXSID0060692
- J-520893
- MFCD00014702
- F71343
- EINECS 210-574-6
- NSC-6762
- SCHEMBL3388760
- Benzoic acid, 3-nitro-, ethyl ester
- NSC 32740
- Ethyl m-nitrobenzoate
- AKOS000313779
- NSC 6762
- AS-57616
- InChI=1/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H
- Q63409687
- (1S,3S)-N-BOC-1-AMINOCYCLOPENTANE-3-CARBOXYLICACIDMETHYLESTER
- 618-98-4
- Benzoic acid, m-nitro-, ethyl ester
- AI3-02745
- FT-0616241
- Ethyl 4-nitrobenzoate
- STK397382
- DB-054017
- DTXCID4043143
- BBL034667
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- MDL: MFCD00014702
- Inchi: 1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
- InChI Key: MKBIJCPQTPFQKQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC=C(C=1)[N+](=O)[O-])=O
- BRN: 1912880
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 72.1A^2
Experimental Properties
- Color/Form: Grayish yellow crystals
- Density: 1.3544 (rough estimate)
- Melting Point: 41 °C
- Boiling Point: 297-298°C
- Flash Point: 297-298°C
- Refractive Index: 1.5700 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 72.12000
- LogP: 2.29470
- Solubility: Insoluble in water.
- Merck: 14,3832
Ethyl 3-nitrobenzoate Security Information
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
- HazardClass:IRRITANT
- TSCA:Yes
Ethyl 3-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E193250-1mg |
Ethyl 3-Nitrobenzoate |
618-98-4 | 1mg |
150.00 | 2021-08-13 | ||
| TRC | E193250-10mg |
Ethyl 3-Nitrobenzoate |
618-98-4 | 10mg |
1200.00 | 2021-08-13 | ||
| TRC | E193250-250mg |
Ethyl 3-Nitrobenzoate |
618-98-4 | 250mg |
$64.00 | 2023-05-18 | ||
| TRC | E193250-500mg |
Ethyl 3-Nitrobenzoate |
618-98-4 | 500mg |
$98.00 | 2023-05-18 | ||
| TRC | E193250-1g |
Ethyl 3-Nitrobenzoate |
618-98-4 | 1g |
$ 130.00 | 2022-06-05 | ||
| Fluorochem | 018688-25g |
Ethyl 3-nitrobenzoate |
618-98-4 | 99% | 25g |
£53.00 | 2022-03-01 | |
| Fluorochem | 018688-100g |
Ethyl 3-nitrobenzoate |
618-98-4 | 99% | 100g |
£158.00 | 2022-03-01 | |
| Alichem | A019096886-500g |
Ethyl 3-nitrobenzoate |
618-98-4 | 95% | 500g |
$470.22 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10626-25g |
Ethyl 3-nitrobenzoate, 98+% |
618-98-4 | 98+% | 25g |
¥745.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10626-100g |
Ethyl 3-nitrobenzoate, 98+% |
618-98-4 | 98+% | 100g |
¥2028.00 | 2023-03-09 |
Ethyl 3-nitrobenzoate Suppliers
Ethyl 3-nitrobenzoate Related Literature
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Stéphanie Desrousseaux,Bernard Bennetau,Jean-Pierre Morand,Christophe Mingotaud,Jean-Fran?ois Létard,Sébastien Montant,Eric Freysz New J. Chem. 2000 24 977
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David P. Evans,H. O. Jenkins Trans. Faraday Soc. 1940 36 818
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Anirban Karmakar,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2014 43 7795
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4. 293. The kinetics of the acid and the alkaline hydrolysis of estersW. B. S. Newling,C. N. Hinshelwood J. Chem. Soc. 1936 1357
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5. 175. Influence of directing groups on nuclear reactivity in oriented aromatic substitutions. Part III. Nitration of ethyl benzoateChristopher K. Ingold,Margaret S. Smith J. Chem. Soc. 1938 905
Additional information on Ethyl 3-nitrobenzoate
Comprehensive Guide to Ethyl 3-nitrobenzoate (CAS No. 618-98-4): Properties, Applications, and Industry Insights
Ethyl 3-nitrobenzoate (CAS No. 618-98-4) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical formulations, and specialty chemical research. This ester derivative of 3-nitrobenzoic acid features a nitro group at the meta position, granting unique reactivity patterns that make it valuable for nitration reactions and intermediate production. With growing interest in green chemistry alternatives and sustainable synthesis methods, researchers are increasingly exploring its role in catalytic processes and bio-based applications.
The molecular structure of Ethyl 3-nitrobenzoate (C9H9NO4) combines an ethyl ester moiety with an aromatic nitro group, creating a balanced polarity that enhances solubility in both organic solvents and certain polar media. Recent studies indexed in SciFinder and Reaxys databases highlight its utility as a building block for heterocyclic compound synthesis, particularly in developing novel pharmaceutical intermediates with improved bioavailability. Industry reports indicate a 12% CAGR growth in demand for such fine chemical intermediates between 2022-2027, driven by advancements in drug discovery pipelines.
Analytical characterization of CAS 618-98-4 typically involves GC-MS, HPLC, and FTIR spectroscopy, with the nitro group exhibiting distinctive stretching vibrations at 1520-1550 cm-1. The compound's crystalline form has been extensively studied via X-ray diffraction, revealing intermolecular interactions that influence its thermal stability (decomposition point: 210-215°C). These properties make it suitable for high-temperature reactions in controlled industrial processes.
In material science applications, Ethyl 3-nitrobenzoate serves as a precursor for functionalized polymers and liquid crystal materials. Patent analyses show increasing innovation around its derivatives for OLED technology and conductive coatings. The compound's electron-withdrawing nitro group facilitates electrophilic aromatic substitution reactions, a feature exploited in designing advanced organic semiconductors.
Environmental considerations regarding nitroaromatic compounds have spurred development of biodegradation protocols for 618-98-4. Recent biotechnology breakthroughs demonstrate certain Pseudomonas strains can metabolize this compound through microbial remediation pathways. This aligns with global trends toward eco-friendly chemical manufacturing and circular economy principles in the chemical sector.
Quality standards for Ethyl 3-nitrobenzoate are specified in ACS reagent grade and industrial grade classifications, with purity requirements ranging from 97-99.5% depending on application. Storage recommendations emphasize protection from UV degradation in amber glass containers at controlled temperatures. These protocols ensure stability for its primary use in multistep organic synthesis workflows.
The global market for 3-nitrobenzoate derivatives shows regional variation, with Asia-Pacific dominating production capacity (58% share in 2023) due to established fine chemical infrastructure in India and China. European manufacturers focus on high-purity specialty grades for pharmaceutical applications, while North American demand is driven by academic research and material science innovation sectors.
Emerging applications in catalysis research utilize CAS 618-98-4 as a model substrate for developing metal-organic frameworks (MOFs) and nanocatalysts. Its predictable reactivity makes it valuable for benchmarking catalytic efficiency in peer-reviewed studies. This aligns with current scientific priorities in reaction optimization and atom economy improvements.
Safety assessments of Ethyl 3-nitrobenzoate follow GHS classification standards, with appropriate handling procedures for laboratory and industrial settings. Modern process analytical technology (PAT) enables real-time monitoring during large-scale production, reflecting industry shifts toward Industry 4.0 practices in chemical manufacturing.
Future research directions likely explore enzymatic synthesis routes for 618-98-4, building on advances in biocatalysis and flow chemistry. The compound's structural features position it as a candidate for click chemistry applications and bioorthogonal reactions in medicinal chemistry. These developments will be shaped by evolving regulatory frameworks and green chemistry metrics across global markets.
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